

2-Methoxyphenyl benzoate as a flavoring agent in food science

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Compound of Interest

Compound Name: 2-Methoxyphenyl benzoate

Cat. No.: B1194103

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2-Methoxyphenyl Benzoate: A Flavoring Agent in Food Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl benzoate, also known as guaiacol benzoate, is an aromatic ester with a flavor profile characterized by balsamic, sweet, and phenolic notes. While not as commonly cited as its precursor guaiacol, **2-Methoxyphenyl benzoate** holds potential as a flavoring agent in various food and beverage applications. Its unique combination of sweet and balsamic characteristics can contribute complexity and depth to flavor profiles. This document provides an overview of its properties, potential applications, and detailed protocols for its evaluation in a food science context.

It is important to note that while the components of **2-Methoxyphenyl benzoate**, guaiacol (2-methoxyphenol) and benzoic acid, have established regulatory status as food additives (Guaiacol is FEMA GRAS #2532), **2-Methoxyphenyl benzoate** itself does not currently have a FEMA (Flavor and Extract Manufacturers Association) number.^{[1][2]} Therefore, its use in food products would require a separate safety assessment and regulatory approval.

Physicochemical Properties

A clear understanding of the physicochemical properties of **2-Methoxyphenyl benzoate** is essential for its effective application and analysis.

Property	Value	Reference
CAS Number	531-37-3	[3]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[3]
Molecular Weight	228.24 g/mol	[3]
Odor Profile	Balsamic (71.79%), Sweet (58.35%), Phenolic	[3]
Solubility	Soluble in ethanol (59.3 g/L at 25°C)	[3]

Sensory Profile and Thresholds (Proxy Data)

Direct quantitative sensory data for **2-Methoxyphenyl benzoate** is not readily available in the public domain. However, data for its precursor, guaiacol, can serve as a useful proxy to estimate its potential sensory impact. Guaiacol is known for its smoky, phenolic, and medicinal notes. The sensory thresholds of guaiacol have been determined in various matrices.

Table of Sensory Thresholds for Guaiacol (Proxy for **2-Methoxyphenyl benzoate**)

Matrix	Threshold Type	Concentration (ppb)	Reference
Water	Taste Detection	0.17	[4]
Water	Aroma Detection	0.48	[4]
Apple Juice	Taste Detection	0.24	[4]
Apple Juice	Aroma Detection	0.91	[4]
Red Wine	Odor Threshold	23	[5]
Red Wine	Taste Threshold	27	[5]
Orange Juice	Orthonasal Detection	0.70	[6]
Orange Juice	Retronasal Detection	0.53	[6]

Note: These values are for guaiacol and should be used as an estimation for **2-Methoxyphenyl benzoate**. The larger molecular structure of the ester may result in a higher flavor threshold.

Potential Food Applications and Usage Levels (Proxy Data)

Based on the flavor profile of **2-Methoxyphenyl benzoate** and the known applications of guaiacol, potential food categories for its use can be inferred. The balsamic and sweet notes could complement a variety of products. The following table provides suggested starting usage levels for guaiacol, which can be used as a guideline for initial trials with **2-Methoxyphenyl benzoate**.

Table of Suggested Usage Levels for Guaiacol (Proxy for **2-Methoxyphenyl benzoate**)

Food Category	Suggested Starting Level (ppm)
Bacon Flavors	2000
Beef Flavors	20
Ham Flavors	300
Smoke Flavors	3000
Soy Sauce Flavors	15
Tomato Flavors (fresh)	50
Molasses Flavors	50
Brown Sugar Flavors	10
Black Tea Flavors	10
Rooibos Tea Flavors	200
Vanilla Flavors	40-80
Whisky Flavors	5+
Red Wine Flavors	20

Source: Adapted from Perfumer & Flavorist, 2024.[7] These levels are for guaiacol and should be optimized for **2-Methoxyphenyl benzoate** through sensory evaluation.

Experimental Protocols

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for characterizing the flavor profile of **2-Methoxyphenyl benzoate** using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of **2-Methoxyphenyl benzoate** in a neutral medium.

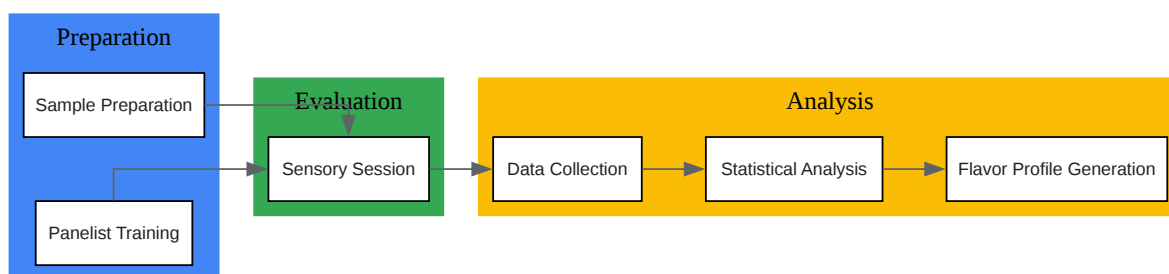
Materials:

- **2-Methoxyphenyl benzoate**
- Food-grade ethanol (for stock solution)
- Deionized, odor-free water
- Sugar (sucrose)
- Citric acid
- Glass beakers and graduated cylinders
- ISO standard wine tasting glasses with lids
- Sensory evaluation software or ballots

Procedure:

- Panelist Training:
 - Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
 - Conduct training sessions to familiarize panelists with balsamic, sweet, phenolic, and other relevant flavor attributes using reference standards.
- Sample Preparation:
 - Prepare a stock solution of **2-Methoxyphenyl benzoate** in ethanol.
 - Prepare a neutral evaluation base of 5% sucrose and 0.1% citric acid in deionized water.
 - Spike the evaluation base with the **2-Methoxyphenyl benzoate** stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). The concentrations should be determined in preliminary tests to be clearly perceivable but not overwhelming.
- Evaluation:
 - Present the samples to the panelists in a randomized and blind manner.

- Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each sample.
- Panelists will rate the intensity of pre-defined flavor attributes (e.g., balsamic, sweet, phenolic, smoky, medicinal, woody) on a 15-cm line scale anchored from "none" to "very intense."
- Data Analysis:
 - Convert the line scale ratings to numerical values.
 - Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.
 - Generate a spider web plot to visualize the flavor profile of **2-Methoxyphenyl benzoate** at different concentrations.



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Sensory Evaluation Workflow Diagram

Protocol 2: Stability Testing in a Beverage Matrix

This protocol describes a method to assess the stability of **2-Methoxyphenyl benzoate** in a model beverage system under accelerated storage conditions.

Objective: To determine the degradation kinetics of **2-Methoxyphenyl benzoate** in a beverage matrix over time.

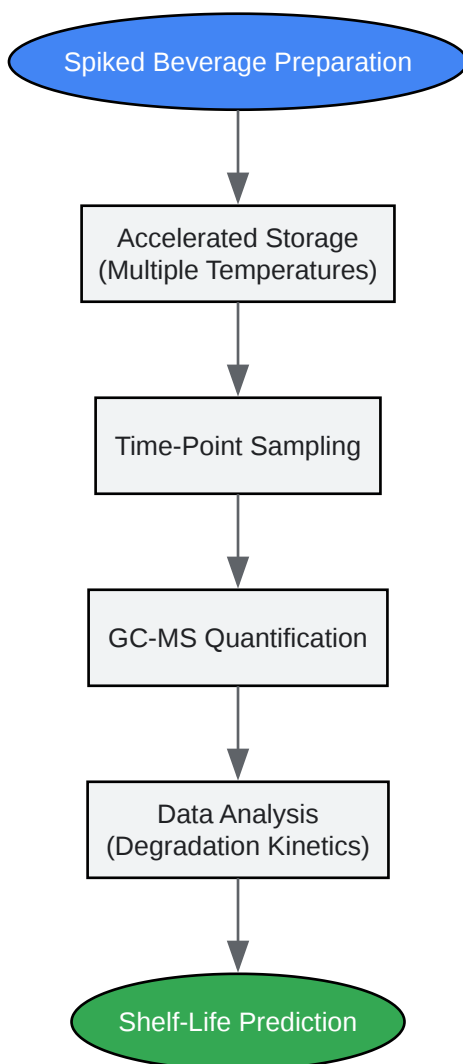
Materials:

- **2-Methoxyphenyl benzoate**
- Model beverage base (e.g., 10% sucrose, 0.2% citric acid in water, pH 3.5)
- Amber glass bottles with screw caps
- Incubators or environmental chambers set at different temperatures (e.g., 25°C, 35°C, 45°C)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
- Internal standard (e.g., deuterated **2-Methoxyphenyl benzoate** or a structurally similar stable ester)

Procedure:

- Sample Preparation:
 - Prepare a batch of the model beverage and spike it with a known concentration of **2-Methoxyphenyl benzoate** (e.g., 5 ppm) and the internal standard.
 - Dispense the spiked beverage into amber glass bottles, leaving minimal headspace.
- Storage:
 - Store the bottles at the different selected temperatures.
 - At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove three bottles from each temperature condition for analysis.
- Analytical Quantification (GC-MS):
 - Equilibrate the sample to a set temperature (e.g., 40°C).
 - Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

- Desorb the fiber in the GC injection port.
- Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the analytes.
- Operate the MS in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of **2-Methoxyphenyl benzoate** and the internal standard to ensure sensitivity and selectivity.
- Data Analysis:
 - Calculate the concentration of **2-Methoxyphenyl benzoate** at each time point relative to the internal standard.
 - Plot the concentration versus time for each temperature.
 - Determine the degradation rate constant (k) for each temperature using a first-order reaction model.
 - Use the Arrhenius equation to calculate the activation energy (E_a) and predict the shelf-life at ambient temperature.

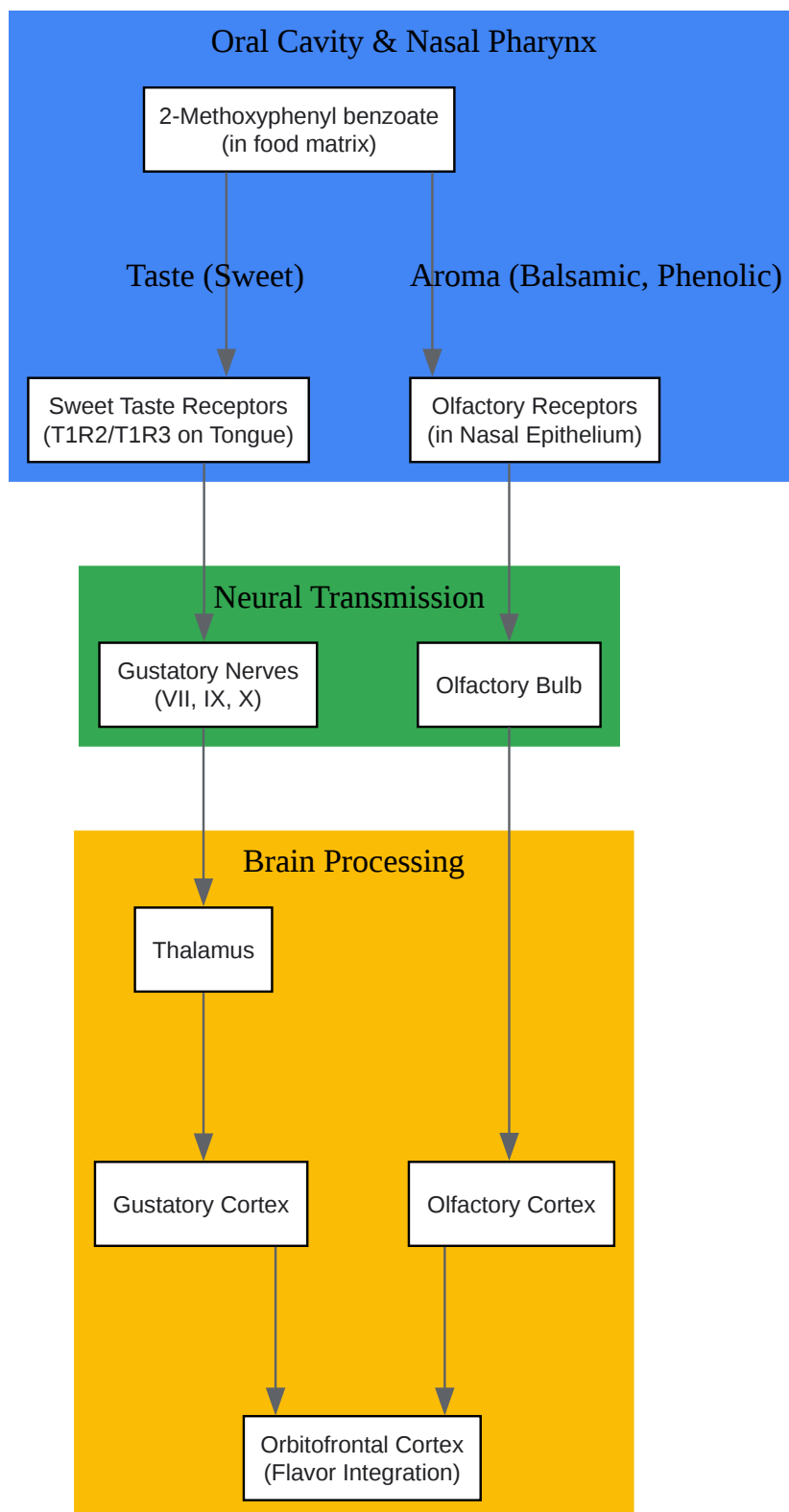


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Stability Testing Workflow Diagram

Signaling Pathways of Taste and Aroma Perception

The perception of flavor is a complex interplay between the gustatory (taste) and olfactory (smell) systems. While specific receptor interactions for **2-Methoxyphenyl benzoate** are not yet elucidated, the general pathways for its component parts can be described. The "balsamic" and "phenolic" notes are primarily detected by olfactory receptors in the nasal cavity, while the "sweet" taste would be perceived by taste receptors on the tongue.



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Simplified Flavor Perception Pathway

Conclusion

2-Methoxyphenyl benzoate presents an interesting flavor profile for potential use in the food industry. Its balsamic, sweet, and phenolic characteristics suggest applications in a range of products, from beverages to confectionery and savory items. However, the lack of specific quantitative sensory data and a dedicated regulatory approval (e.g., a FEMA GRAS designation) are significant hurdles for its immediate commercial use. The protocols provided in this document offer a framework for researchers and flavor scientists to systematically evaluate the sensory properties, stability, and potential applications of this compound. Further research is warranted to establish its flavor threshold, detailed flavor profile, and to conduct the necessary safety assessments for regulatory submission.

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